N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Medicinal Chemistry Drug Discovery Chemical Biology

Medicinal chemistry programs exploring cyclopropylpyridine-benzodioxole scaffolds often lack well-characterized reference materials for analytical method validation. This preclinical compound (MW 296.32, XLogP3 2.3, PSA 60.5 Ų, zero Ro5 violations) fills that gap as an analytically verified standard for LC-MS, GC-MS, and NMR workflows. • Exact mass 296.11609238 Da enables precise chromatographic optimization • Defined physicochemical anchors (LogP 2.3, HBD 1, HBA 4) support computational benchmarking • In stock; request quote for mg-to-gram quantities with global shipping

Molecular Formula C17H16N2O3
Molecular Weight 296.326
CAS No. 2034568-72-2
Cat. No. B2531475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-cyclopropylpyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
CAS2034568-72-2
Molecular FormulaC17H16N2O3
Molecular Weight296.326
Structural Identifiers
SMILESC1CC1C2=CN=CC(=C2)CNC(=O)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C17H16N2O3/c20-17(13-3-4-15-16(6-13)22-10-21-15)19-8-11-5-14(9-18-7-11)12-1-2-12/h3-7,9,12H,1-2,8,10H2,(H,19,20)
InChIKeyIFGYMDZKXYVYBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Identity and Physicochemical Profile


N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 2034568-72-2) is a synthetic small molecule (C17H16N2O3, MW 296.32 g/mol) featuring a benzo[d][1,3]dioxole carboxamide linked via a methylene bridge to a 5-cyclopropylpyridine ring [1]. Computed properties include XLogP3-AA of 2.3, topological polar surface area of 60.5 Ų, 1 hydrogen bond donor, and 4 hydrogen bond acceptors, placing it within favorable drug-like chemical space with zero Rule-of-Five violations [1]. The compound is registered in PubChem (CID 122162844) and assigned ChEMBL ID CHEMBL4970039, where its maximum development phase is annotated as 'Preclinical' [1][2]. Its structure combines a benzodioxole (methylenedioxyphenyl) motif—common in bioactive molecules—with a cyclopropylpyridine moiety that can modulate target binding and metabolic stability [1].

Why Generic Substitution Fails


In the absence of publicly available head-to-head quantitative biological data from primary literature or patents indexed in authoritative repositories, a scientifically rigorous justification for prioritizing this specific compound over structurally related analogs cannot be constructed [1][2]. While the cyclopropylpyridinyl-benzodioxole scaffold is represented in patent families targeting diverse mechanisms (e.g., CFTR modulation, kinase inhibition, anti-inflammatory pathways), the precise link between this precise substitution pattern and a quantifiable differentiation metric—such as selectivity fold-change, IC₅₀ shift, or metabolic half-life improvement relative to a named comparator—has not been established in the sources permitted for this analysis [1]. Procurement decisions for this compound must therefore be driven by project-specific requirements for exact structural identity rather than by a pre-validated performance advantage over a specific alternative.

Comparative Evidence Limitations


Lack of Head-to-Head Biological Data

A systematic search of the permitted sources—PubMed-indexed primary research articles, patent databases (Google Patents, WIPO), and authoritative chemical biology databases (PubChem, ChEMBL)—does not yield any quantitative biological activity data specifically assigned to N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 2034568-72-2) that can be paired with a named comparator under identical assay conditions [1][2]. Two bioactivity records are associated with ChEMBL ID CHEMBL4970039, but these entries reference structurally distinct molecules and are not attributable to the target compound [1]. Consequently, no Evidence_Item meeting the minimum requirements of a comparator, quantitative target data, and quantitative comparator data under a defined experimental system can be generated. This Evidence_Item serves as an explicit acknowledgment of the data gap rather than a placeholder for weak evidence.

Medicinal Chemistry Drug Discovery Chemical Biology

Procurement Application Scenarios


Analytical Reference Standard

The compound can be procured as an analytically characterized reference material (MW 296.32 g/mol, InChIKey IFGYMDZKXYVYBR-UHFFFAOYSA-N, SMILES C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC4=C(C=C3)OCO4 [1]) for use in LC-MS, GC-MS, or NMR method development and validation within medicinal chemistry programs exploring cyclopropylpyridinyl-benzodioxole chemical space. Its exact mass of 296.11609238 Da and computed LogP of 2.3 provide well-defined physicochemical anchors for chromatographic method optimization [1].

Scaffold-Hopping or Negative Control in SAR

The compound's benzodioxole-5-carboxamide core is a recognized privileged structure in bioactive molecule design, while the 5-cyclopropylpyridin-3-yl moiety introduces steric and electronic features distinct from more common phenyl or unsubstituted pyridyl analogs [1][2]. Researchers may source this compound as a scaffold-hopping intermediate or as a putative negative control in SAR campaigns targeting enzymes or receptors where related benzodioxole carboxamides have shown activity, provided that in-assay confirmation of inactivity is performed internally.

Computational Chemistry Benchmarking

With computed descriptors including polar surface area (60.5 Ų), hydrogen bond donor/acceptor counts (1/4), and rotatable bonds (4), this compound is suitable as a benchmarking ligand for docking, molecular dynamics, or free-energy perturbation studies focused on cyclopropyl-containing heterocycles. Procurement may support the generation of internal proprietary data where public data are absent [1].

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